molecular formula C12H11NO2 B2785376 5-(2-Methylphenyl)furan-2-carboxamide CAS No. 1266883-85-5

5-(2-Methylphenyl)furan-2-carboxamide

Cat. No.: B2785376
CAS No.: 1266883-85-5
M. Wt: 201.225
InChI Key: GZROZAIZPJPBRS-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.0 Da . It is part of the furan-2-carboxamide class of compounds, which have emerged as a scaffold of significant interest in medicinal chemistry and drug discovery research. Furan-2-carboxamide derivatives have been investigated for a range of biological activities. Scientific literature suggests that compounds sharing this core structure have been studied as novel microtubule stabilizing agents, which induce mitotic arrest and apoptosis in cancer cells, indicating potential in anticancer research . Furthermore, related furan-based compounds have been explored as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting their relevance in the development of broad-spectrum antiviral agents . Other research into structurally similar molecules points to potential antibacterial and anti-tubercular activities, underscoring the versatility of the furan-carboxamide scaffold in infectious disease research . This product is intended for research purposes by qualified personnel in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZROZAIZPJPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)furan-2-carboxamide typically involves the reaction of 2-methylphenylamine with furan-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

5-(2-Methylphenyl)furan-2-carboxamide and its derivatives have been investigated for their pharmacological properties, particularly in the following areas:

Antibacterial Activity

Research has shown that furan derivatives exhibit notable antibacterial properties. For instance, a study highlighted that certain furan-2-carboxamides demonstrated significant activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The compound's design involved bioisosteric replacements that enhanced its efficacy against biofilms formed by this bacterium .

Table 1: Antibacterial Activity of Furan-2-Carboxamides

Compound NameTarget BacteriaInhibition (%)
This compoundPseudomonas aeruginosa58%
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideEscherichia coliSignificant
Benzoyl-3-furan-2-ylmethyl-thioureaStaphylococcus aureusBroad activity

Anti-inflammatory Properties

Furans are known for their anti-inflammatory effects. Studies have indicated that derivatives of this compound can act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This property positions them as potential candidates for developing new anti-inflammatory medications .

Material Science Applications

In material science, furan-based compounds are being explored for their utility in synthesizing polymers and resins. The unique structure of this compound allows it to be used as a building block for creating materials with specific mechanical and thermal properties.

Polymer Synthesis

The compound can be polymerized to produce materials with enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation.

Environmental Applications

Furans, including this compound, have been studied for their roles in environmental remediation processes. Their ability to interact with various pollutants makes them valuable in the development of eco-friendly materials.

Pollutant Adsorption

Research indicates that furan derivatives can effectively adsorb heavy metals and organic pollutants from wastewater, contributing to cleaner water resources. This application is critical in addressing environmental challenges related to industrial waste disposal .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various furan derivatives against multi-drug-resistant strains of bacteria. The findings revealed that modifications to the furan ring significantly enhanced antibacterial activity, with this compound showing promising results against resistant strains .

Case Study 2: Polymer Development

In a polymer synthesis project, researchers incorporated this compound into a resin formulation. The resulting material exhibited improved thermal properties compared to traditional resins, demonstrating the compound's potential in advanced material applications.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may bind to specific enzymes involved in inflammation or cancer cell proliferation, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-Methylphenyl)furan-2-carboxamide with key analogs, highlighting substituent effects on molecular weight, solubility, and electronic properties:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₁₁NO₂ -CH₃ (2-position phenyl) 201.22 Electron-donating methyl group enhances lipophilicity
5-(2-Chlorophenyl)furan-2-carboxamide C₁₈H₁₄ClNO₂ -Cl (2-position phenyl) 319.77 Electron-withdrawing Cl increases polarity
5-(4-Chlorophenyl)furan-2-carboxamide C₁₁H₈ClNO₂ -Cl (4-position phenyl) 221.64 Improved Nurr1 agonist potency vs. 2-substituted analogs
5-(2-Cyanophenyl)furan-2-carboxamide C₁₂H₈N₂O₂ -CN (2-position phenyl) 212.20 Strong electron-withdrawing CN group reduces solubility
5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole C₁₃H₁₄N₆O -C₂H₅ (4-position phenyl) 294.30 Tetrazole moiety enhances metabolic stability
Key Observations:
  • Substituent Position : The 4-chlorophenyl analog exhibits higher Nurr1 agonist activity than 2-substituted derivatives, indicating positional sensitivity in biological interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) increase polarity but may reduce membrane permeability, whereas methyl groups enhance lipophilicity .
Nurr1 Agonist Activity
  • 5-(4-Chlorophenyl)furan-2-carboxamide (Compound 26) : Demonstrated improved Nurr1 agonist potency compared to amodiaquine-derived scaffolds but exhibited reduced ligand efficiency (LE = 0.29 vs. 0.37 for lead compounds) .
Antituberculosis Activity
  • ADMET analysis suggests favorable absorption but moderate metabolic stability.
  • This compound : Structural similarity to C21 implies possible activity against Mycobacterium tuberculosis, though experimental validation is needed.

Crystallographic and Conformational Insights

  • X-ray Diffraction (XRD) : highlights the use of XRD to resolve crystal structures of fluorinated analogs, revealing planar furan rings and dihedral angles influenced by substituents.
  • Computational Modeling : Mercury software () and collision cross-section predictions () enable conformational analysis, aiding in structure-activity relationship (SAR) studies.

Biological Activity

5-(2-Methylphenyl)furan-2-carboxamide is an organic compound classified as a furan derivative. It features a furan ring substituted with a 2-methylphenyl group and a carboxamide group, contributing to its unique chemical and biological properties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby modulating their activity and exerting therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the furan-2-carboxamide scaffold. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. The structure-activity relationship (SAR) indicates that modifications to the phenyl substituent can enhance anticancer efficacy. For example, compounds with electron-donor substituents showed increased activity, with one derivative exhibiting a cell viability rate of only 33.29% against HepG2 cells at a concentration of 20 μg/mL .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that derivatives of this compound demonstrate significant inhibition against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be competitive with standard antibiotics .

Table of Biological Activities

Activity Type Cell Line/Organism Concentration Cell Viability (%) Reference
AnticancerHepG220 μg/mL33.29
AnticancerMCF-720 μg/mL41.81
AntimicrobialE. coli280 μg/mL-
AntimicrobialS. aureus265 μg/mL-

Case Study: SAR Analysis

In a recent study analyzing the SAR of furan-2-carboxamide derivatives, researchers synthesized multiple compounds varying the substituents on the phenyl ring. The study concluded that para-substituted derivatives exhibited superior anticancer activity compared to ortho- and meta-substituted ones due to steric effects influencing binding affinity and biological activity .

Case Study: In Vitro Assays

Another significant study involved testing various derivatives of furan-2-carboxamide against different cancer cell lines using sulforhodamine B assays. The results indicated that certain modifications led to enhanced cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 5-(2-Methylphenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 2-methylphenylboronic acid with a furan-2-carboxylic acid derivative via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and a polar aprotic solvent (e.g., DMF) .
  • Step 2: Activation of the carboxylic acid group using EDCI/HOBt for amide bond formation, followed by reaction with ammonia or a substituted amine .
  • Optimization: Yield improvements (≥75%) are achieved by controlling temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-methylphenyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 242.1) .
  • X-ray Crystallography: Resolves stereoelectronic effects of the methylphenyl and carboxamide groups .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

Answer:

  • Modifications: Introduce substituents at the furan 5-position (e.g., halogens, nitro groups) or vary the phenyl ring’s substituents (e.g., methoxy, trifluoromethyl) .
  • Testing: Compare IC₅₀ values across derivatives to identify pharmacophores. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Tools: Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

Q. What strategies are effective for identifying the molecular targets of this compound in cellular pathways?

Answer:

  • Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins upon compound binding via proteolysis .
  • Transcriptomics: RNA-seq to detect pathway modulation (e.g., NF-κB or MAPK) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardization: Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-study variability .
  • Replication: Independent validation in ≥3 labs using blinded samples .

Q. What computational methods predict the binding mode of this compound with potential targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • Pharmacophore Modeling: Phase (Schrödinger) to align critical functional groups (e.g., carboxamide H-bond donors) .

Q. What methodologies assess the metabolic stability of this compound in preclinical models?

Answer:

  • In Vitro Liver Microsomes: Incubate with human/rat microsomes and NADPH, monitoring degradation via LC-MS/MS .
  • CYP450 Inhibition: Fluorogenic assays to identify isoform-specific interactions (e.g., CYP3A4) .
  • Plasma Stability: Measure compound half-life in fresh plasma at 37°C .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications of chirality on bioactivity?

Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
  • Implications: Enantiomers may exhibit divergent activities (e.g., (R)-isomer showing 10x higher kinase inhibition than (S)-isomer) .

Q. What in vivo toxicity profiling approaches are recommended for this compound?

Answer:

  • Acute Toxicity: OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) .
  • Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay .
  • Cardiotoxicity: hERG channel inhibition assessed via patch-clamp electrophysiology .

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